

Structural Analogs of ML-00253764 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

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This technical guide provides an in-depth overview of the structural analogs of **ML-00253764 hydrochloride**, a known antagonist of the melanocortin 4 receptor (MC4R). The information presented herein is intended to support research and development efforts in the field of MC4R modulation.

Core Compound: ML-00253764

ML-00253764 is a nonpeptidic, brain-penetrant antagonist of the melanocortin 4 receptor.^[1] It has been identified as 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole.^[2] The hydrochloride salt form is commonly used in research.

The primary mechanism of action of ML-00253764 is the inhibition of MC4R signaling. This has been demonstrated through its ability to displace the binding of α -melanocyte-stimulating hormone (α -MSH) analogs and to attenuate agonist-induced cyclic adenosine monophosphate (cAMP) production in cells expressing MC4R.^[1]

Structure-Activity Relationships and Analog Data

The foundational research on ML-00253764, conducted by Vos and colleagues, explored a series of benzamidine derivatives to understand the structure-activity relationship (SAR) for MC4R antagonism and central nervous system (CNS) penetration. While the seminal publication highlights ML-00253764 as the lead compound, it also alludes to other analogs

within the same chemical series. These analogs, referred to as compounds 4 and 5 in the initial study, were found to be potent MC4R antagonists but exhibited poor brain penetration.[3]

Detailed quantitative data for these specific structural analogs is not extensively available in the public domain. However, the available information allows for a comparative analysis of their biological activity against ML-00253764.

Compound ID	Chemical Structure	Key Structural Features	MC4R Binding Affinity (Ki, μM)	Functional Activity (IC50, μM)	Brain Penetration
ML-00253764	2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole	Imidazoline core with substituted phenyl and phenylethyl moieties.	0.16[1][4]	0.103[1]	Significant[3]
Compound 4	Benzamidine derivative	Benzamidine core	-	-	Nearly undetectable[3]
Compound 5	Benzamidine derivative	Benzamidine core	-	-	Nearly undetectable[3]

Note: Specific structural details and quantitative data for Compounds 4 and 5 are not publicly available and are inferred from the primary literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of ML-00253764 and its analogs are crucial for replicating and expanding upon existing research. The following sections outline the general methodologies employed in the characterization of this class of compounds.

Synthesis of 2-Aryl-4,5-dihydro-1H-imidazoles

The synthesis of ML-00253764 and its analogs generally follows a multi-step pathway culminating in the formation of the 4,5-dihydro-1H-imidazole (imidazoline) ring. A plausible synthetic route, based on related literature, is as follows:

- **Preparation of the Phenylacetic Acid Intermediate:** The appropriately substituted phenylacetic acid is a key starting material. For ML-00253764, this would be 2-(5-bromo-2-methoxyphenyl)acetic acid.
- **Amidation:** The phenylacetic acid is coupled with a substituted 2-aminoacetophenone to form an amide intermediate.
- **Cyclization and Reduction:** The amide intermediate undergoes cyclization, followed by reduction of the carbonyl group, to yield the final imidazoline product.

MC4R Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds for the MC4R.

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human MC4R (e.g., HEK293 cells).
- **Radioligand:** A radiolabeled MC4R agonist, such as [125I]-[Nle4, D-Phe7]- α -MSH, is used.
- **Competition Binding:** The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
- **Separation and Counting:** Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.

MC4R Functional Assay (cAMP Accumulation)

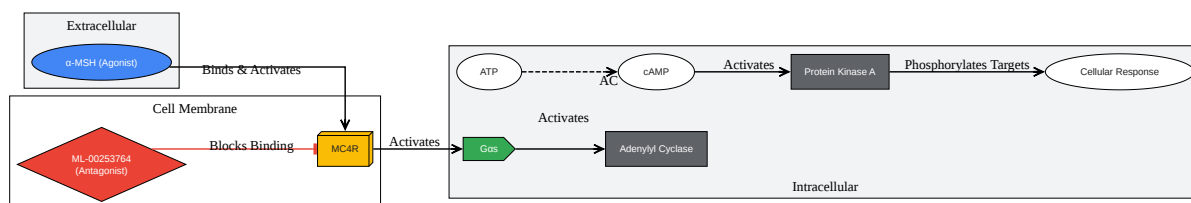
This assay measures the ability of the compounds to antagonize the agonist-induced activation of MC4R, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.

- **Cell Culture:** Cells expressing the human MC4R are plated in multi-well plates.
- **Agonist Stimulation:** The cells are pre-incubated with varying concentrations of the antagonist (test compound) followed by stimulation with a fixed concentration of an MC4R agonist (e.g., α -MSH).
- **cAMP Measurement:** The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
- **Data Analysis:** The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined by non-linear regression analysis.

Visualizations

MC4R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the melanocortin 4 receptor and the point of intervention for antagonists like ML-00253764.

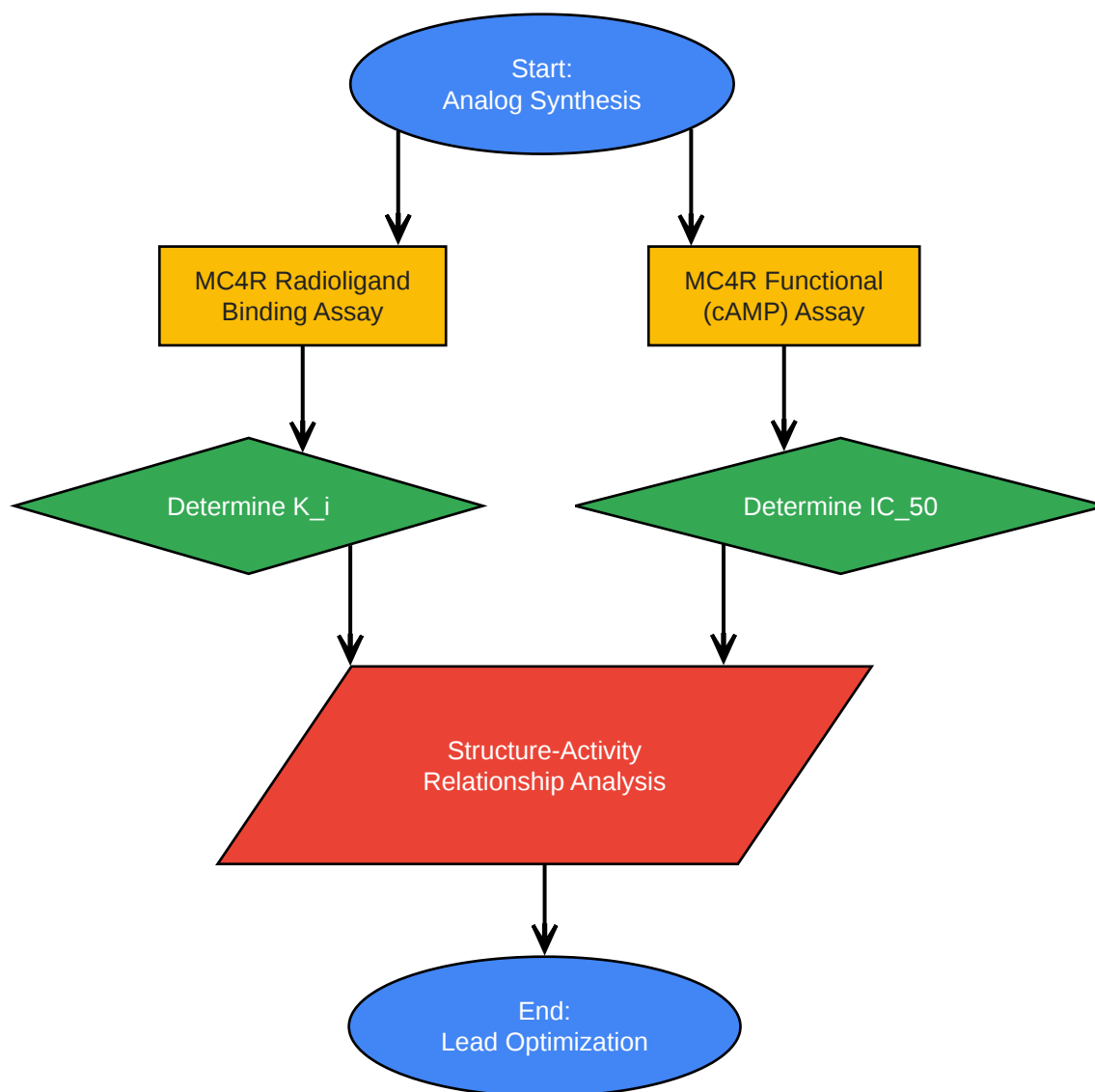


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MC4R signaling and antagonist action.

Experimental Workflow for Antagonist Characterization

The logical flow for characterizing structural analogs of ML-00253764 is depicted below.



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Workflow for analog characterization.

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